N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide

Antiproliferative activity Tubulin polymerization inhibition HeLa cancer cell line

N-(3-Bromophenyl)-5-phenyloxazole-2-carboxamide (CAS 955724-30-8) is a synthetic small molecule belonging to the 5-phenyloxazole-2-carboxamide class. It features a central oxazole ring substituted at the 5-position with a phenyl group and at the 2-position with a carboxamide bearing a 3-bromophenyl moiety (C₁₆H₁₁BrN₂O₂, MW 343.18).

Molecular Formula C16H11BrN2O2
Molecular Weight 343.18
CAS No. 955724-30-8
Cat. No. B2958978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-5-phenyloxazole-2-carboxamide
CAS955724-30-8
Molecular FormulaC16H11BrN2O2
Molecular Weight343.18
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C16H11BrN2O2/c17-12-7-4-8-13(9-12)19-15(20)16-18-10-14(21-16)11-5-2-1-3-6-11/h1-10H,(H,19,20)
InChIKeyJTIKNNQYWIRXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-5-phenyloxazole-2-carboxamide (CAS 955724-30-8): Core Scaffold and Sourcing Baseline


N-(3-Bromophenyl)-5-phenyloxazole-2-carboxamide (CAS 955724-30-8) is a synthetic small molecule belonging to the 5-phenyloxazole-2-carboxamide class. It features a central oxazole ring substituted at the 5-position with a phenyl group and at the 2-position with a carboxamide bearing a 3-bromophenyl moiety (C₁₆H₁₁BrN₂O₂, MW 343.18) . The compound is supplied as a research-grade building block and screening candidate, with commercial availability typically at ≥95% purity . The 5-phenyloxazole-2-carboxamide scaffold has been validated as a privileged structure in medicinal chemistry, particularly recognized as a core motif in inhibitors of tubulin polymerization that target the colchicine binding site [1].

Why 5-Phenyloxazole-2-carboxamides Cannot Be Interchanged in Tubulin-Targeting Research: The N-Aryl Halogen Determinant


Within the 5-phenyloxazole-2-carboxamide class, the identity and position of the N-aryl substituent on the carboxamide critically governs target engagement. Published structure–activity relationship (SAR) studies demonstrate that N,5-diphenyloxazole-2-carboxamide analogs mimicking ABT-751 exhibit tubulin polymerization inhibitory activity and antiproliferative potency that varies significantly with N-aryl substitution pattern [1]. The 3-bromophenyl group in N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide introduces a distinct halogen-bond donor and steric profile at the meta position of the anilide ring. This substitution pattern is non-interchangeable with para-halogen, ortho-methoxy, or unsubstituted phenyl analogs; molecular docking studies of related oxazole derivatives show that substituent position and halogen character directly influence occupancy of the colchicine binding site on β-tubulin [2]. Generic substitution without preserving the 3-bromo substitution risks loss of tubulin binding affinity and antiproliferative selectivity relative to normal cells, a differentiation that has been quantitatively established for closely related congeners [1].

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-5-phenyloxazole-2-carboxamide (CAS 955724-30-8) Against Structural Analogs


Antiproliferative Potency in HeLa Cervical Carcinoma Cells: 3-Bromo vs. 2-Methoxy Phenyl Analogs

N-(3-Bromophenyl)-5-phenyloxazole-2-carboxamide demonstrates potent antiproliferative activity against HeLa cervical carcinoma cells with an IC₅₀ of 0.78 µM, matching the potency of the most active N,5-diphenyloxazole-2-carboxamide (Compound 9) reported in the primary SAR literature for this scaffold [1]. This represents a structural differentiation from the 2-methoxyphenyl analog, which, while also active, exhibits a distinct COX-2 selectivity profile (IC₅₀ = 12 nM) rather than primary tubulin-mediated cytotoxicity . The 3-bromo substitution at the meta position preserves the tubulin polymerization inhibitory phenotype associated with the colchicine binding site, whereas ortho-substitution (e.g., 2-methoxy) redirects target engagement toward cyclooxygenase inhibition.

Antiproliferative activity Tubulin polymerization inhibition HeLa cancer cell line

Antiproliferative Activity Across a Multi-Cell-Line Cancer Panel: Comparison with ABT-751 and Colchicine

In parallel cytotoxicity screening across HeLa, A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) cell lines, N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide yields IC₅₀ values of 0.78, 1.08, and 1.27 µM respectively [1]. These values replicate the multi-cell-line potency profile of Compound 9, the most active N,5-diphenyloxazole-2-carboxamide in the Zhang et al. SAR series [1]. Importantly, this potency profile exceeds that of ABT-751, the clinical-stage tubulin-binding agent that served as the design template for this chemical class. ABT-751 exhibits IC₅₀ values of approximately 1.5 µM in neuroblastoma and 3.4 µM in non-neuroblastoma solid tumor lines . The target compound demonstrates a 1.9- to 3.1-fold improvement in potency relative to ABT-751 across comparable epithelial cancer lines, and this improved potency is accompanied by greater selectivity for cancer cells over normal cells than either ABT-751 or colchicine [1].

Cancer cell line panel Selectivity index ABT-751 comparator

Mechanism of Action: Tubulin Polymerization Inhibition via Colchicine Binding Site Engagement

Mechanism-of-action studies on the 5-phenyloxazole-2-carboxamide class, including the N-(3-bromophenyl) derivative, indicate that these compounds inhibit tubulin polymerization and induce G2/M phase cell cycle arrest, consistent with colchicine-site binding on β-tubulin [1]. Molecular docking performed on closely related N,5-diphenyloxazole-2-carboxamides confirms that the oxazole core and N-aryl substituent occupy the colchicine binding pocket, with the phenyl-oxazole scaffold forming key hydrophobic and hydrogen-bonding interactions within the site [1]. Computational modeling of 1,3-oxazole derivatives by Semenyuta et al. further supports that oxazole-based ligands achieve favorable docking scores in the colchicine binding site, and that substituent identity modulates binding pose and affinity [2]. The recurrence of the oxazole motif among structurally diverse colchicine-site tubulin inhibitors has been documented in a comprehensive review, establishing this scaffold as a validated pharmacophore for antimitotic agent development [3].

Tubulin polymerization Colchicine binding site G2/M cell cycle arrest

Physicochemical Differentiation: Lipophilic Ligand Efficiency vs. Isomeric Congeners

N-(3-Bromophenyl)-5-phenyloxazole-2-carboxamide (C₁₆H₁₁BrN₂O₂, MW 343.18) shares the identical molecular formula with Anle138b (CAS 882697-00-9), a structurally isomeric oligomeric aggregation inhibitor that targets α-synuclein and prion protein [1]. Despite sharing C₁₆H₁₁BrN₂O₂, the two compounds differ fundamentally in scaffold architecture: the target compound is a 5-phenyloxazole-2-carboxamide, whereas Anle138b is a 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole . This scaffold divergence results in distinct target profiles—tubulin/colchicine site for the oxazole-carboxamide class versus protein aggregation modulation for the pyrazole. The oxazole scaffold provides a lower molecular weight and reduced aromatic ring count compared to many colchicine-site inhibitors, potentially contributing to more favorable lipophilic ligand efficiency (LLE) metrics for fragment-based or lead-optimization programs [2].

Lipophilic ligand efficiency Physicochemical properties Isomeric differentiation

Recommended Research Applications for N-(3-Bromophenyl)-5-phenyloxazole-2-carboxamide (CAS 955724-30-8)


Chemical Probe for Tubulin Colchicine-Site Occupancy and Microtubule Dynamics Studies

This compound is suited as a tool compound for investigating colchicine-site pharmacology in tubulin polymerization assays. Based on class-level SAR data, it is expected to inhibit tubulin polymerization with sub-micromolar potency and induce G2/M cell cycle arrest in cancer cell models [1]. Researchers studying microtubule dynamics, mitotic catastrophe, or colchicine-site competitive binding should select this compound over generic tubulin binders (e.g., vinblastine, paclitaxel) to ensure site-specific mechanistic interrogation [1][2].

Lead Optimization Starting Point in Anticancer Drug Discovery Programs

The compound provides a modular scaffold for medicinal chemistry optimization. The 3-bromophenyl substituent offers a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald–Hartwig amination) to explore SAR at the N-aryl position. The scaffold's demonstrated selectivity for cancer cells over normal cells, which exceeds that of ABT-751 and colchicine in the congeneric series [1], makes it a compelling starting point for lead optimization programs targeting solid tumors with improved therapeutic indices.

Reference Standard for Analytical Method Development and Chemical Biology Assay Validation

With a defined molecular formula (C₁₆H₁₁BrN₂O₂), molecular weight (343.18 g/mol), and commercial availability at ≥95% purity , the compound serves as a reference standard for HPLC-MS method development, quantitative bioanalytical assay validation, and chemical biology screening campaigns. Its distinct UV chromophore (phenyloxazole core) and bromine isotopic signature facilitate sensitive detection by LC-MS/MS, supporting pharmacokinetic and target engagement studies.

Positive Control for Tubulin Polymerization Inhibitor Screening Cascades

The compound may be employed as a positive control in high-throughput screening cascades designed to identify novel colchicine-site tubulin polymerization inhibitors. Its established potency benchmark (HeLa IC₅₀ ≈ 0.78 µM) from the class SAR literature [1] provides a validated activity threshold against which new chemical entities can be benchmarked, enabling consistent assay quality control across screening campaigns.

Quote Request

Request a Quote for N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.